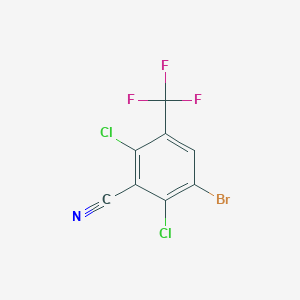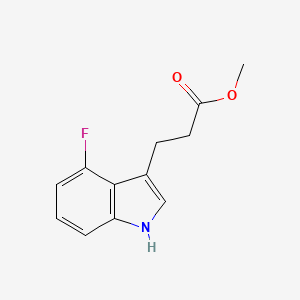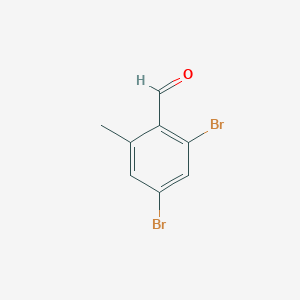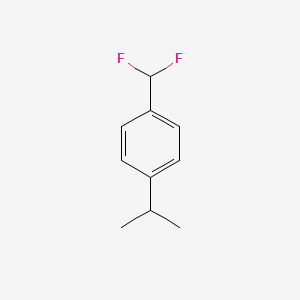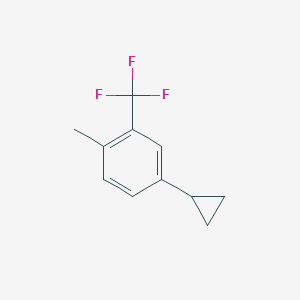
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-2-methyl-1-(trifluoromethyl)benzene: A similar compound with a different substitution pattern on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: Another benzene derivative with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-Cyclopropyl-1-methyl-2-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity and interactions with other compounds.
Eigenschaften
Molekularformel |
C11H11F3 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
4-cyclopropyl-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-7-2-3-9(8-4-5-8)6-10(7)11(12,13)14/h2-3,6,8H,4-5H2,1H3 |
InChI-Schlüssel |
RPIFKEQOYJJQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






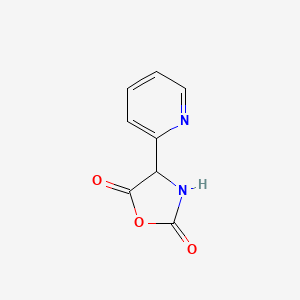

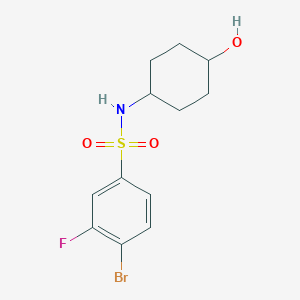
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
